molecular formula C23H34O8 B15171393 3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid CAS No. 880255-51-6

3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid

Cat. No.: B15171393
CAS No.: 880255-51-6
M. Wt: 438.5 g/mol
InChI Key: NMOSMRLFNYVELT-UHFFFAOYSA-N
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Description

3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid is a complex organic compound characterized by the presence of oxetane rings and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the oxetane intermediates, followed by their attachment to the benzoic acid core through ether linkages. Common reagents used in these reactions include alkyl halides, base catalysts, and solvents like dichloromethane or tetrahydrofuran. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structural features make it a candidate for use in materials science, such as in the development of polymers or advanced materials.

Mechanism of Action

The mechanism by which 3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis{2-[(3-methyloxetan-3-yl)methoxy]ethoxy}benzoic acid
  • 3,5-Bis{2-[(3-propyloxetan-3-yl)methoxy]ethoxy}benzoic acid
  • 3,5-Bis{2-[(3-butyloxetan-3-yl)methoxy]ethoxy}benzoic acid

Uniqueness

3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid is unique due to the presence of ethyloxetane groups, which impart distinct chemical and physical properties

Properties

CAS No.

880255-51-6

Molecular Formula

C23H34O8

Molecular Weight

438.5 g/mol

IUPAC Name

3,5-bis[2-[(3-ethyloxetan-3-yl)methoxy]ethoxy]benzoic acid

InChI

InChI=1S/C23H34O8/c1-3-22(14-28-15-22)12-26-5-7-30-19-9-18(21(24)25)10-20(11-19)31-8-6-27-13-23(4-2)16-29-17-23/h9-11H,3-8,12-17H2,1-2H3,(H,24,25)

InChI Key

NMOSMRLFNYVELT-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COCCOC2=CC(=CC(=C2)C(=O)O)OCCOCC3(COC3)CC

Origin of Product

United States

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